4-Methoxyphenyl 4-propylbenzoate

Vue d'ensemble

Description

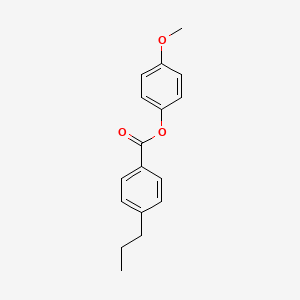

4-Methoxyphenyl 4-propylbenzoate is a chemical compound with the molecular formula C17H18O3 and a molecular weight of 270.33 . It is a white to yellow powder or crystal .

Molecular Structure Analysis

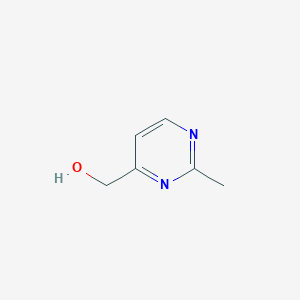

The molecular structure of this compound consists of a propylbenzoate moiety attached to a methoxyphenyl group . The InChI code for this compound is 1S/C17H18O3/c1-3-4-13-5-7-14 (8-6-13)17 (18)20-16-11-9-15 (19-2)10-12-16/h5-12H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 270.32 g/mol . It has a topological polar surface area of 35.5 Ų . It has 6 rotatable bonds . The compound is a white to yellow powder or crystal .Applications De Recherche Scientifique

Enzymatic Potential and Anti-Cancer Activity :

- A study focused on the enzymatic potential of new triazoles derived from 4-methoxybenzoic acid, highlighting their cholinesterase inhibitory potential and anti-proliferative activity. These compounds demonstrated significant effectiveness against certain enzymes and cancer cell viability, suggesting potential applications in cancer treatment (Arfan et al., 2018).

Mesogenic Properties :

- Research on 4-methoxyphenyl-4′-n-nonyloxybenzoate investigated its mesogenic properties, examining its crystal structure and discussing its monotropic properties. This study contributes to understanding the materials' behavior in liquid crystal applications (Kuz'mina et al., 2018).

Anti-Hepatic Cancer Activity :

- A novel curcumin ester synthesized from a compound similar to 4-methoxyphenyl 4-propylbenzoate demonstrated significant anti-hepatic cancer activity. This research is crucial in exploring new therapeutic agents for liver cancer (Srivastava et al., 2017).

Corrosion Inhibition :

- The corrosion inhibitory properties of a related compound, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, were studied, demonstrating its high efficiency in protecting mild steel in sulfuric acid media. This finding is relevant for materials science and engineering applications (Bouklah et al., 2006).

Liquid Crystal Polymer Properties :

- A study exploring the effects of the main chain flexibility on the properties of side-chain liquid crystal polymers used a derivative of this compound. This research enhances the understanding of polymer behavior in liquid crystal displays and other related technologies (Ying, 2000).

Polyurea Synthesis :

- Synthesis and characterization of new polyureas derived from a compound similar to this compound were conducted, providing insights into novel materials for industrial and coating applications (Mallakpour et al., 2002).

Schiff Base/Ester Systems Analysis :

- Investigation of new mesomorphic series related to this compound revealed their thermal and mesomorphic properties. Such studies are significant for the development of advanced materials with specific thermal and optical properties (Altowyan et al., 2021).

Safety and Hazards

The safety information available indicates that 4-Methoxyphenyl 4-propylbenzoate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Mécanisme D'action

Mode of Action

It is known that the compound has a molecular weight of 27033 , which may influence its interaction with potential targets.

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . It is also known to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP2D6 . These properties may impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 4-Methoxyphenyl 4-propylbenzoate’s action are currently unknown . More research is needed to understand the compound’s effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound should be stored in a dry environment at room temperature .

Analyse Biochimique

Cellular Effects

4-Methoxyphenyl 4-propylbenzoate affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to this compound can enhance O-GlcNAcylation on mitochondrial proteins, contributing to mitochondrial network homeostasis, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions . These effects highlight the compound’s potential in modulating cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on similar compounds have shown threshold effects and potential toxic or adverse effects at high doses . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolic flux and effects on metabolite levels are important aspects of its biochemical role. While detailed studies on its metabolic pathways are limited, similar compounds have been shown to influence various metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function . Understanding these processes is essential for determining the compound’s effectiveness in different biological contexts.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its precise role in cellular processes.

Propriétés

IUPAC Name |

(4-methoxyphenyl) 4-propylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-3-4-13-5-7-14(8-6-13)17(18)20-16-11-9-15(19-2)10-12-16/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCOVVDVVWZRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597948 | |

| Record name | 4-Methoxyphenyl 4-propylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50649-61-1 | |

| Record name | 4-Methoxyphenyl 4-propylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl benzo[d]oxazole-6-carboxylate](/img/structure/B1370154.png)

![(3S,7R,8aS)-7-hydroxy-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1370159.png)

![Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/no-structure.png)

![2-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1370178.png)

![1-[(4-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1370179.png)